

Application of α-Naphthoflavone-Based PROTACs in Targeted CYP1B1 Degradation

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Compound of Interest		
Compound Name:	CYP1B1 ligand 3	
Cat. No.:	B12367499	Get Quote

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Introduction

Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme frequently overexpressed in a variety of human tumors, including prostate, breast, and lung cancers. Its role in metabolizing procarcinogens and its association with therapeutic resistance have made it a compelling target for anticancer drug development.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins via the ubiquitin-proteasome system.[2][3] This document provides detailed application notes and protocols for the use of PROTACs employing α -naphthoflavone as the CYP1B1-targeting ligand for the development of novel cancer therapeutics. α -Naphthoflavone and its derivatives are potent inhibitors of CYP1B1 and have been successfully incorporated into PROTACs to induce the selective degradation of CYP1B1 protein.[4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative α -naphthoflavone-based CYP1B1-targeting PROTACs.

Table 1: In Vitro Inhibitory and Degradation Activity of CYP1B1-Targeting PROTACs



Compound	Target	IC50 (nM)	DC50 (nM)	Cell Line	Notes
PROTAC CYP1B1 degrader-1 (Cpd 6C)	CYP1B1	95.1	-	-	Demonstrate s selectivity over CYP1A2 (IC50 = 9838.6 nM). [7]
PV2	CYP1B1	-	1.0	A549/Taxol	Induces >90% CYP1B1 degradation at 10 nM.[8]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Signaling Pathways

CYP1B1 has been implicated in the promotion of cancer cell proliferation, metastasis, and drug resistance through the modulation of several key signaling pathways. The degradation of CYP1B1 by α -naphthoflavone-based PROTACs can potentially inhibit these pro-tumorigenic pathways.

Caption: CYP1B1 signaling pathways and the effect of PROTAC-mediated degradation.

Experimental Workflow

A typical workflow for evaluating the efficacy of a CYP1B1-targeting PROTAC involves a series of in vitro assays to determine its degradation ability, effect on cell viability, and impact on cancer cell migration and invasion.



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